5-trans U-46619

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

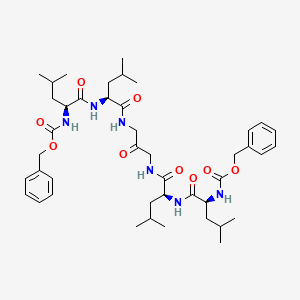

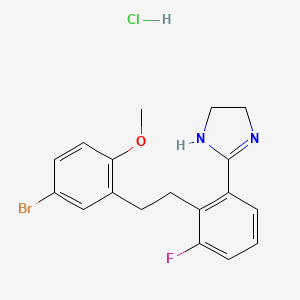

5-trans U-46619 is a minor impurity (2-5%) that variably exists in most commercial preparations of U-46619 . U-46619 is a selective thromboxane A2 agonist involved in inducing platelet aggregation and vascular smooth muscle contraction .

Molecular Structure Analysis

The molecular formula of 5-trans U-46619 is C21H34O4 . Its formal name is 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid .Physical And Chemical Properties Analysis

5-trans U-46619 is a solution in acetate . Its molecular weight is 350.5 . It is soluble in ethanol, DMSO, dimethyl formamide, and PBS (pH7.2) .Aplicaciones Científicas De Investigación

Thromboxane A2 Agonist

5-trans U-46619 is a minor impurity (2-5%) which variably exists in most commercial preparations of U-46619 . U-46619 is a selective thromboxane A2 agonist involved in inducing platelet aggregation and vascular smooth muscle contraction .

Prostaglandin E Synthase Inhibitor

5-trans U-46619 has been found to be about half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version of U-46619 .

Role in Airway Hyperresponsiveness

Thromboxane A2 (TxA2) has been involved in the pathogenesis of airway hyperresponsiveness . TXA2 is a type of thromboxane produced by activated platelets and shows prothrombotic properties .

Vasoconstrictor

Thromboxane A2 has also been known as a vasoconstrictor and is especially important during tissue injury and inflammation .

Role in Stem Cell Research

The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways .

Role in Cardiovascular Homeostasis

Vascular endothelial cells (ECs) form a physical barrier between the vessel wall and lumen, are metabolically active, and play a key role in the maintenance of cardiovascular homeostasis .

Mecanismo De Acción

Target of Action

5-trans U-46619 is a minor impurity (2-5%) which variably exists in most commercial preparations of U-46619 . The primary target of 5-trans U-46619 is Prostaglandin E synthase (PGE synthase) . PGE synthase is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects such as regulation of inflammation.

Mode of Action

5-trans U-46619 acts as an inhibitor of PGE synthase . In the only case published to date, 5-trans U-46619 was found to be about half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version of U-46619 . By inhibiting PGE synthase, 5-trans U-46619 can reduce the production of prostaglandins, thereby modulating their effects on inflammation and other physiological processes.

Biochemical Pathways

The action of 5-trans U-46619 primarily affects the prostaglandin biosynthesis pathway . By inhibiting PGE synthase, it reduces the conversion of PGH2 to PGE2, a key step in the biosynthesis of prostaglandins. This can lead to a decrease in the levels of PGE2, which is known to mediate various physiological responses such as inflammation and vasodilation.

Result of Action

The inhibition of PGE synthase by 5-trans U-46619 can lead to a decrease in the production of prostaglandins, particularly PGE2 . This can result in a reduction of inflammation and other physiological responses mediated by PGE2.

Propiedades

IUPAC Name |

(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-YTQMDITASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-trans U-46619 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)